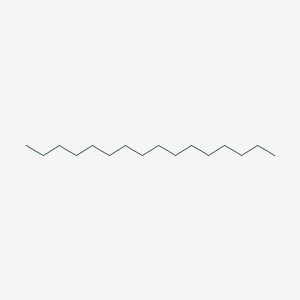

Hexadecano

Descripción general

Descripción

El 5-Fluoro-2’-Desoxiuridina-5’-Monofosfato es una molécula que se forma in vivo a partir de 5-fluorouracilo y 5-fluorodesoxiuridina . Es conocido por su papel como un inhibidor suicida de la timidilato sintasa, una enzima crucial para la síntesis de ADN . Este compuesto se utiliza ampliamente en el tratamiento del cáncer debido a su capacidad para inhibir la proliferación de tumores de rápido crecimiento .

Aplicaciones Científicas De Investigación

El 5-Fluoro-2’-Desoxiuridina-5’-Monofosfato se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En química, se utiliza para estudiar los mecanismos de inhibición enzimática y la síntesis de ADN . En biología, se utiliza para investigar los efectos de la inhibición de la timidilato sintasa sobre la proliferación celular . En medicina, se utiliza como agente quimioterapéutico para el tratamiento del cáncer . En la industria, se utiliza en la producción de productos farmacéuticos y otros productos químicos .

Mecanismo De Acción

El 5-Fluoro-2’-Desoxiuridina-5’-Monofosfato ejerce sus efectos inhibiendo la timidilato sintasa, una enzima involucrada en la síntesis de timidina, un nucleótido requerido para la síntesis de ADN . El compuesto forma un complejo covalente con la enzima, lo que lleva a su inhibición irreversible . Esta inhibición interrumpe la síntesis de ADN y previene la proliferación celular .

Análisis Bioquímico

Biochemical Properties

Hexadecane interacts with bacterial cells, leading to conformational changes at the contact between the cell and the insoluble substrate . The degradation of hexadecane involves the synthesis of dispersing components, dispersion of the water-insoluble substrate, sorption of the hydrophobic compound by the cell and its storage . Proteomic analysis revealed that hexadecane degradation was accompanied by elevated expression of the proteins involved in fatty acid metabolism, gluconeogenesis, and protection against oxidative stress .

Cellular Effects

Hexadecane affects microbial populations that inhabit waste oil-polluted areas . Changes in microbial ecology have been interpreted based on taxonomy and functional genetics and on functional criteria such as urease and dehydrogenase activities in soil samples exposed to crude oil, diesel oil, n-hexadecane, and polyaromatic hydrocarbons .

Molecular Mechanism

The molecular basics of the degradation of hexadecane involve transcription regulation of the genes involved either directly in biodegradation or in the processes associated with growth on hydrophobic substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of hexadecane by bacteria produces n-tridecane-1-ol, 2-hexadecanol, n-hexadecanoic acid, and 1-hexadecanol as intermediates .

Metabolic Pathways

Hexadecane is involved in the metabolic pathways of hydrophobic compounds . The degradation process involves the synthesis of surfactants in the course of the degradation of hydrophobic compounds .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 5-Fluoro-2’-Desoxiuridina-5’-Monofosfato se puede sintetizar a través de la bioactivación del 5-fluorouracilo . El proceso implica una serie de reacciones enzimáticas que convierten el 5-fluorouracilo en su forma activa, 5-Fluoro-2’-Desoxiuridina-5’-Monofosfato . La ruta sintética normalmente implica el uso de enzimas que también participan en la bioactivación de la uracilo .

Métodos de producción industrial: La producción industrial del 5-Fluoro-2’-Desoxiuridina-5’-Monofosfato implica la síntesis a gran escala de 5-fluorouracilo, seguida de su conversión enzimática al compuesto activo . El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El 5-Fluoro-2’-Desoxiuridina-5’-Monofosfato principalmente se somete a reacciones de sustitución . Actúa como sustrato para la timidilato sintasa, lo que lleva a la formación de un complejo covalente que inhibe la enzima .

Reactivos y condiciones comunes: La bioactivación del 5-fluorouracilo a 5-Fluoro-2’-Desoxiuridina-5’-Monofosfato involucra el uso de enzimas como la timidina fosforilasa y la timidina quinasa . Estas reacciones suelen ocurrir en condiciones fisiológicas .

Principales productos formados: El principal producto formado a partir de la reacción del 5-Fluoro-2’-Desoxiuridina-5’-Monofosfato con la timidilato sintasa es un complejo covalente que inhibe la enzima . Esta inhibición conduce a la interrupción de la síntesis de ADN y la proliferación celular .

Comparación Con Compuestos Similares

Compuestos similares:

- 5-Fluorouracilo

- 5-Fluorodesoxiuridina

- Floxuridina

Singularidad: El 5-Fluoro-2’-Desoxiuridina-5’-Monofosfato es único en su capacidad para formar un complejo covalente con la timidilato sintasa, lo que lleva a la inhibición irreversible de la enzima . Esta propiedad lo convierte en un potente agente quimioterapéutico para el tratamiento del cáncer .

Actividad Biológica

Hexadecane, a straight-chain alkane with the chemical formula , is a significant compound in various biological and environmental contexts. Its biological activity primarily relates to its role in microbial degradation, bioremediation, and potential pharmacological applications. This article explores these aspects in detail, supported by data tables and case studies.

Microbial Degradation and Bioremediation

Hexadecane is a notable substrate for microbial degradation, particularly in anaerobic and nitrate-reducing environments. Various studies have demonstrated the ability of specific microbial consortia to utilize hexadecane as a sole carbon source.

Case Study: Anaerobic Biodegradation of Hexadecane

In a study focusing on anaerobic degradation, researchers characterized a nitrate-reducing consortium capable of degrading hexadecane. The study found that protein concentrations increased significantly during growth on hexadecane, indicating active microbial metabolism. Specifically, protein levels rose 6.6-fold, demonstrating the consortium's efficiency in utilizing hexadecane for growth .

Table 1: Nitrate Reduction and Metabolite Production in Hexadecane-Degrading Cultures

| Treatment Type | Nitrate Loss (mM) | Nitrite Production (mM) | Observations |

|---|---|---|---|

| Active Cultures | 1.84 ± 0.78 | Detected | Significant growth observed |

| Sterile Controls | Not detected | Not detected | No microbial activity |

Bacterial Strains and Removal Efficiency

Different bacterial strains exhibit varying efficiencies in hexadecane removal. A study evaluated the performance of Acinetobacter and Acromobacter species in removing hexadecane from contaminated soil.

Table 2: Hexadecane Removal Efficiency by Bacterial Strains

| Bacterial Strain | Mean Removal (%) | Maximum Removal (%) | Days of Exposure |

|---|---|---|---|

| Acinetobacter | 26.9 ± 9.9 | 46.7 | 80 |

| Acromobacter | 27.86 ± 11.98 | Not specified | 80 |

| Consortium (both) | 27.94 ± 12.22 | Not specified | 80 |

The maximum removal efficiency observed was attributed to optimized conditions such as nutrient concentration and the carbon-to-nitrogen-to-phosphorus (C:N:P) ratio .

The mechanisms underlying hexadecane degradation involve various enzymatic pathways that facilitate its breakdown into less harmful substances. Enzymes associated with bacterial membranes play a crucial role in this process, as they help to decompose the hydrophobic compound effectively.

Case Study: Localization of Degradation Enzymes

Research has shown that the main enzymes responsible for hexadecane degradation are cytoplasmic and membrane-associated . The study highlighted that bacterial growth rates decreased significantly with increasing hexadecane concentrations due to metabolic overload, which can adversely affect membrane integrity.

Pharmacological Potential

While primarily recognized for its environmental significance, hexadecane and its derivatives may also possess pharmacological properties. Some studies suggest that certain alkyl compounds can influence biological systems positively.

Table 3: Antioxidant Activity of Hexadecane Derivatives

| Compound | IC50 (μg/mL) |

|---|---|

| Palmarumycin C2 | Not detected |

| Palmarumycin C3 | 37.57 |

| BHT (Control) | 19.15 |

The antioxidant activities of hexadecane derivatives indicate potential therapeutic applications, particularly in neuroprotection and anti-inflammatory contexts .

Propiedades

IUPAC Name |

hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAYPVUWAIABOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | hexadecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexadecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027195 | |

| Record name | Hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-hexadecane is a colorless liquid. (NTP, 1992), Liquid, Clear liquid; Melting point equals 18 degrees C; [HSDB] | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

549 °F at 760 mmHg (NTP, 1992), boiling point equals 549 °F, 286.9 °C, 286.00 to 287.00 °C. @ 760.00 mm Hg | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

275 °F (NTP, 1992), Flash point equals 275 °F, >212 °F (>100 °C), 135 °C (275 °F) - closed cup | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.1X10-5 mg/L at 25 °C, Solubility sea water: 0.00004 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol; soluble/miscible in ether, carbon tetrachloride, 9e-07 mg/mL at 25 °C | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.77331 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7701 g/cu cm at 25 °C | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.8 (Air = 1) | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00143 [mmHg], 0.00149 mm Hg at 25 °C | |

| Record name | Hexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Leaflets from acetone | |

CAS No. |

544-76-3 | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Z00SHP6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64.7 °F (NTP, 1992), 18.18 °C, 18.17 °C | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of hexadecane?

A1: Hexadecane has the molecular formula C16H34 and a molecular weight of 226.44 g/mol.

Q2: What spectroscopic techniques are helpful for characterizing hexadecane?

A2: Several spectroscopic techniques can be used to characterize hexadecane, including:

- Gas chromatography/mass spectrometry (GC/MS): This technique is useful for identifying and quantifying hexadecane in complex mixtures, such as wastewater [] and environmental samples [].

- Fourier transform infrared spectrophotometer (FT-IR): This technique can be used to identify the functional groups present in hexadecane and confirm its chemical stability in composites [].

- Raman and infrared spectroscopy: These techniques help study the structural changes in hexadecane under high pressure, revealing information about phase transitions, molecular distortions, and interchain interactions [].

Q3: How does the melting behavior of hexadecane differ when incorporated into different host lattices?

A3: Hexadecane exhibits varying melting behaviors depending on the host lattice structure. For example, the urea-hexadecane inclusion compound melts incongruently, resulting in solid urea and liquid hexadecane. Conversely, the perhydrotriphenylene (PHTP)-hexadecane inclusion compound demonstrates congruent melting, forming a liquid directly. This difference arises from the relative stability of the host lattice at the melting point [].

Q4: What makes hexadecane a suitable material for phase change materials (PCMs) in thermal storage applications?

A4: Hexadecane is a promising organic PCM for thermal storage applications due to its desirable characteristics:

- Stable against phase separation: It resists separating from the supporting material, ensuring consistent performance [].

- Suitable melting point: Its melting point falls within the comfortable temperature range for buildings, making it ideal for thermal regulation in construction materials [, ].

- High latent heat: Hexadecane possesses a high latent heat of melting and freezing, enabling efficient energy storage and release [].

Q5: How does the presence of hexadecane affect the properties of polymer nanocapsules during crystallization and melting transitions?

A5: Encapsulating hexadecane droplets within polystyrene nanocapsules leads to:

- Lowered transition temperatures: Both freezing and melting temperatures of hexadecane are reduced, attributed to the nucleation of the phase change at the oil/polymer/water interface [].

- Supercooling: Hexadecane droplets within nanocapsules exhibit significant supercooling (around 14 K) during the initial cooling cycle [].

- Melting point depression: The melting points of encapsulated hexadecane droplets are observed to be 1-2 K lower than the bulk transition temperatures, linked to the capsules' surface/volume ratio [].

Q6: How do different microorganisms degrade hexadecane?

A6: Various microorganisms demonstrate the capability to degrade hexadecane:

- Candida tropicalis: This yeast species partitions hexadecane to its cell surface, a crucial step in utilizing water-insoluble substrates [].

- Acinetobacter radioresistens: This bacterium produces an extracellular lipase that preferentially adsorbs to the hexadecane-water interface, facilitating degradation [].

- Gordonia sp. LAM0048: This bacterium exhibits high tolerance to hexadecane concentrations, degrading it efficiently as its sole carbon source [].

- Pseudomonas aeruginosa: This bacterium degrades hexadecane more efficiently in the presence of its self-produced rhamnolipid biosurfactant, which aids in hydrocarbon solubilization and cellular attachment to the hydrocarbon-water interface [].

- Marinobacter hydrocarbonoclasticus sp 17: This marine bacterium adapts its protein expression to utilize hexadecane as a carbon source, highlighting the complex cellular mechanisms involved in hydrocarbon degradation [].

Q7: How does the biodegradability of the NAPL influence the biodegradation of other compounds present within it?

A7: The biodegradability of a NAPL significantly impacts the degradation of its minor constituents. For instance, phenanthrene degradation is faster in the presence of biodegradable NAPLs like HMN compared to recalcitrant NAPLs like hexadecane. This difference is attributed to microbial competition for resources such as nitrogen, phosphorus, and oxygen [, ].

Q8: What factors influence the biodegradation of hexadecane in the environment?

A8: Several factors impact hexadecane biodegradation rates, including:

- Microbial community composition: The presence of specific hydrocarbon-degrading microorganisms significantly influences the degradation rate [, , , , , ].

- Nutrient availability: Adequate nitrogen and phosphorus levels are crucial for microbial growth and efficient hexadecane degradation [].

- Oxygen availability: Aerobic conditions are generally required for effective hexadecane degradation by many microorganisms [].

- Presence of surfactants: Surfactants can either enhance or inhibit hexadecane biodegradation depending on their concentration and the specific mechanisms involved. Low concentrations may increase bioavailability, while high concentrations can be inhibitory [].

- Environmental conditions: Factors like temperature, pH, and salinity can impact microbial activity and, consequently, hexadecane degradation rates [].

Q9: What is the role of aging in the environmental fate of pyrene in the presence of different NAPLs?

A9: Aging, the process of contaminant sequestration over time, influences the behavior of pyrene in soil. While the presence of NAPLs like hexadecane, HMN, toluene, and DMP initially enhances pyrene desorption, hexadecane can slow down the effects of aging on desorption rates. This implies that pyrene may become associated with the hexadecane phase, hindering its release and subsequent degradation [].

Q10: What are the environmental concerns associated with hexadecane?

A10: While hexadecane is biodegradable, some concerns exist regarding its environmental impact:

- Toxicity to aquatic organisms: Hexadecane can harm aquatic life, and its release into water bodies should be minimized [].

- Persistence in sediments: Hexadecane can persist in sediments for extended periods, especially in anaerobic conditions, potentially impacting benthic organisms [].

- Bioaccumulation: Although less prone to bioaccumulation than more hydrophobic compounds, hexadecane can still accumulate in organisms to some extent [].

Q11: What strategies can be used for the bioremediation of hexadecane-contaminated environments?

A11: Several bioremediation strategies can be employed to address hexadecane contamination:

- Biostimulation: Providing nutrients like nitrogen and phosphorus can stimulate the activity of indigenous hydrocarbon-degrading microorganisms, enhancing natural attenuation [].

- Bioaugmentation: Introducing specific hexadecane-degrading microbial strains can accelerate the degradation process, especially in environments with low indigenous degrader populations [].

- Use of surfactants: Applying surfactants at appropriate concentrations can increase hexadecane bioavailability, promoting its degradation by microorganisms [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.